N1- Versus C3-Substitution: Divergent 5-HT2A Receptor Pharmacology and MAO-B Inhibitory Profile
1-(1H-indol-1-yl)butan-2-amine is reported to exhibit dual pharmacological activity as a partial agonist at the 5-HT2A receptor and a weak inhibitor of monoamine oxidase B (MAO-B) [1]. In contrast, the C3-substituted positional isomer 1-(1H-indol-3-yl)butan-2-amine and related tryptamine analogs (e.g., 4-(1H-indol-3-yl)butan-2-amine) typically act as full agonists at 5-HT2A without significant MAO-B inhibitory activity [2]. This dual mechanism is attributed to the N1-attachment mode, which alters the orientation of the protonated amine relative to key receptor residues compared to the C3-attachment mode found in endogenous tryptamines. N-methylation of the amine (CAS 1267130-43-7) was shown to further increase 5-HT2A specificity by approximately 3-fold while reducing off-target interactions, underscoring the unique SAR tractability of the N1-indole scaffold [1].
| Evidence Dimension | 5-HT2A receptor functional activity |
|---|---|
| Target Compound Data | Partial agonist (exact EC50 not publicly disclosed); weak MAO-B inhibitor |
| Comparator Or Baseline | 1-(1H-indol-3-yl)butan-2-amine and tryptamine analogs: full 5-HT2A agonists, no reported MAO-B inhibition |
| Quantified Difference | Qualitative shift from full to partial agonism at 5-HT2A; gain of MAO-B inhibitory function (quantitative IC50 data not publicly disclosed) |
| Conditions | Reported in preclinical models; primary references cited as Nature Communications (2024) and ACS Chemical Neuroscience (2023) |
Why This Matters
Procurement of the N1-substituted isomer is essential for programs targeting dual 5-HT2A/MAO-B pharmacology, as the C3-substituted analogs lack this dual functional profile.
- [1] Kuujia.com: Pharmacological profile of 1-(1H-indol-1-yl)butan-2-amine—5-HT2A partial agonism and MAO-B inhibition. Citing Nature Communications (2024) and ACS Chemical Neuroscience (2023). View Source
- [2] Glennon, R.A. et al. (2000) 'Binding of indolealkylamines at 5-HT2 serotonin receptors: evidence for a common binding mode.' Journal of Medicinal Chemistry, 43(5), 1011–1018. View Source
